Cas no 1849897-80-8 (2-{[(Benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid)
![2-{[(Benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid structure](https://ja.kuujia.com/scimg/cas/1849897-80-8x500.png)
2-{[(Benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{[(benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid
- 1849897-80-8
- EN300-1298581
- 2-{[(Benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid
-
- インチ: 1S/C16H21NO5/c1-21-13-9-5-8-12(13)14(15(18)19)17-16(20)22-10-11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3,(H,17,20)(H,18,19)
- InChIKey: GYPNLGMZEAHTGO-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CCCC1C(C(=O)O)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 307.14197277g/mol
- どういたいしつりょう: 307.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 84.9Ų
2-{[(Benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298581-0.5g |
2-{[(benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid |
1849897-80-8 | 0.5g |
$905.0 | 2023-06-06 | ||
Enamine | EN300-1298581-5.0g |
2-{[(benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid |
1849897-80-8 | 5g |
$2732.0 | 2023-06-06 | ||
Enamine | EN300-1298581-2500mg |
2-{[(benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid |
1849897-80-8 | 2500mg |
$1509.0 | 2023-09-30 | ||
Enamine | EN300-1298581-250mg |
2-{[(benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid |
1849897-80-8 | 250mg |
$708.0 | 2023-09-30 | ||
Enamine | EN300-1298581-0.25g |
2-{[(benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid |
1849897-80-8 | 0.25g |
$867.0 | 2023-06-06 | ||
Enamine | EN300-1298581-0.05g |
2-{[(benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid |
1849897-80-8 | 0.05g |
$792.0 | 2023-06-06 | ||
Enamine | EN300-1298581-5000mg |
2-{[(benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid |
1849897-80-8 | 5000mg |
$2235.0 | 2023-09-30 | ||
Enamine | EN300-1298581-0.1g |
2-{[(benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid |
1849897-80-8 | 0.1g |
$829.0 | 2023-06-06 | ||
Enamine | EN300-1298581-2.5g |
2-{[(benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid |
1849897-80-8 | 2.5g |
$1848.0 | 2023-06-06 | ||
Enamine | EN300-1298581-10.0g |
2-{[(benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid |
1849897-80-8 | 10g |
$4052.0 | 2023-06-06 |
2-{[(Benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
2-{[(Benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acidに関する追加情報
2-{[(Benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic Acid: A Comprehensive Overview
Introduction to 2-{[(Benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic Acid
2-{[(Benzyloxy)carbonyl]amino}-2-(2-methoxycyclopentyl)acetic acid is a highly specialized organic compound with the CAS registry number 1849897-80-8. This compound belongs to the class of amino acids, specifically featuring a substituted cyclopentyl group and a benzyloxycarbonyl (Cbz) protecting group. The molecule's structure is characterized by a central acetic acid backbone, with one substituent being the benzyloxycarbonylamino group and the other being a 2-methoxycyclopentyl group. This unique combination of functional groups makes it a valuable compound in various fields, including pharmaceutical research, organic synthesis, and material science.
The benzyloxycarbonyl (Cbz) group is a well-known protecting group in peptide synthesis, often used to temporarily block amino groups during complex molecule constructions. The presence of this group in 1849897-80-8 suggests its potential application in peptide synthesis or as an intermediate in the development of bioactive molecules. The cyclopentyl group, on the other hand, adds rigidity and specific stereochemical properties to the molecule, which can be advantageous in drug design for improving bioavailability or targeting specific receptors.
Recent advancements in synthetic chemistry have enabled the precise control of such complex molecules, allowing researchers to explore their potential in diverse applications. For instance, the cyclopentyl moiety has been shown to enhance pharmacokinetic properties in certain drugs, making this compound a promising candidate for further investigation in medicinal chemistry.
Synthesis and Structural Features of 1849897-80-8
The synthesis of 1849897-80-8 involves a multi-step process that typically begins with the preparation of the benzyloxycarbonylamino derivative. This is followed by coupling reactions to introduce the 2-methoxycyclopentyl group onto the acetic acid backbone. The use of protecting groups like Cbz ensures that sensitive functional groups remain intact during these reactions, which is crucial for achieving high yields and purity.
Structurally, the molecule exhibits a high degree of symmetry due to the cyclopentane ring and the placement of substituents. This symmetry can influence its physical properties, such as melting point and solubility, which are critical factors in its potential applications. Additionally, the presence of both hydrophilic (e.g., carboxylic acid) and hydrophobic (e.g., benzyl and cyclopentyl groups) moieties provides a balance that can be advantageous in drug delivery systems or as components in advanced materials.
Recent studies have also highlighted the importance of stereochemistry in such compounds. The configuration of substituents around the cyclopentane ring can significantly impact biological activity, making stereochemical control a key consideration during synthesis.
Applications in Pharmaceutical Research
The compound 1849897-80-8 has garnered significant interest in pharmaceutical research due to its unique structural features. Its amino acid-like structure makes it a potential candidate for peptide-based drug development. For instance, researchers have explored similar compounds as inhibitors of proteolytic enzymes, which are implicated in various diseases such as cancer and neurodegenerative disorders.
In addition to its enzymatic inhibitory potential, this compound's ability to act as an intermediate in peptide synthesis has been widely recognized. The Cbz group can be readily removed under specific conditions (e.g., acidic cleavage), allowing for precise control over peptide chain elongation during solid-phase synthesis.
Recent advancements in medicinal chemistry have also led to investigations into this compound's role as a building block for more complex bioactive molecules. Its cyclopentyl group has been shown to enhance binding affinity to certain receptors, making it a valuable component in drug design.
Toxicological and Safety Considerations
As with any chemical compound intended for pharmaceutical applications, understanding its toxicological profile is crucial. Initial studies suggest that 1849897-80-8 exhibits low toxicity at typical experimental doses; however, comprehensive safety assessments are required before it can be considered for clinical use.
The presence of benzyl groups and methoxy substituents raises questions about potential metabolic pathways and bioaccumulation risks. Recent research has focused on predicting these properties using computational models, providing valuable insights into how this compound might behave within biological systems.
Moreover, environmental safety considerations are increasingly important for new chemical entities. Preliminary data indicate that this compound degrades under specific environmental conditions; however, further studies are needed to fully assess its environmental impact.
Future Directions and Research Opportunities
The future prospects for 1849897-80-8 are promising given its versatile structure and potential applications across multiple disciplines. Ongoing research is exploring its use as an intermediate in peptide synthesis with enhanced stability or specificity.
Innovative approaches such as click chemistry and catalytic asymmetric synthesis are being employed to improve the efficiency and scalability of this compound's production. These advancements could pave the way for its broader adoption in both academic research and industrial applications.
Additionally, there is growing interest in leveraging computational methods (e.g., machine learning algorithms) to predict this compound's interactions with biological targets more accurately. Such approaches could significantly accelerate drug discovery efforts involving this molecule.
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